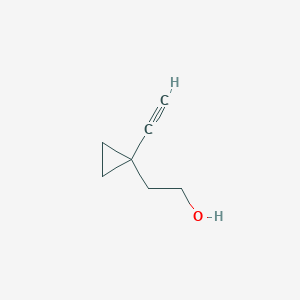

2-(1-Ethynylcyclopropyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethanol's Synaptic Effects

Research has highlighted ethanol's impact on synaptic function, noting that both acute and chronic exposures to ethanol can significantly alter the function of proteins involved in synaptic transmission. This interaction influences synaptic plasticity and behavior, underscoring ethanol's broad effects on neural activities, including intoxication, tolerance, and dependence phenomena (Lovinger & Roberto, 2023).

Bio-ethanol Reforming for Hydrogen Production

The reforming of bio-ethanol presents a promising avenue for hydrogen production, utilizing renewable resources. Research emphasizes the role of catalysts and operating conditions in optimizing ethanol reforming processes, highlighting the potential of Rh and Ni as effective catalysts. This approach aligns with sustainable energy goals by leveraging bio-ethanol's properties for hydrogen generation, an essential fuel cell application (Ni, Leung, & Leung, 2007).

1-Methylcyclopropene (1-MCP) on Fruits and Vegetables

1-Methylcyclopropene (1-MCP), a compound structurally related to 2-(1-Ethynylcyclopropyl)ethanol, showcases significant applications in preserving fruit and vegetable quality. By inhibiting ethylene perception, 1-MCP extends the shelf life and maintains the quality of various agricultural products. Its adoption in the apple industry and potential for broader application across other fruits and vegetables mark a critical advancement in post-harvest technology (Watkins, 2006).

Ethanol's Role in Energy and Material Science

Ethanol and its derivatives play a crucial role in alternative energy sources and material science. Ethanol's dehydration to ethylene, for instance, is economically viable and environmentally friendly compared to petroleum-based processes. This review underscores ethanol's potential in creating sustainable pathways for ethylene production, a critical component in the plastics industry (Zhang & Yu, 2013).

Ethanol as a Biomarker in Forensic and Clinical Settings

Ethyl glucuronide (EtG), a direct ethanol metabolite, serves as a stable marker for detecting alcohol consumption. Its presence in hair, blood, and other matrices can reveal alcohol intake long after ethanol has been metabolized, offering valuable insights in forensic and clinical contexts. This capability aids in monitoring alcohol use, abstinence, and relapse, providing a reliable tool for managing alcohol-related disorders (Wurst, Skipper, & Weinmann, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to ethanol, which is known to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Based on its structural similarity to ethanol, it may also bind to gaba, glycine, nmda receptors, and modulate their effects . Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors .

Biochemical Pathways

Ethanol, a structurally similar compound, is metabolized via at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 (cyp) 2e1, and fatty acid ethyl ester (faee) synthase .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

The oxidation of ethanol, a structurally similar compound, results in the formation of ethanal, which can undergo further oxidation to form ethanoic acid .

Propriétés

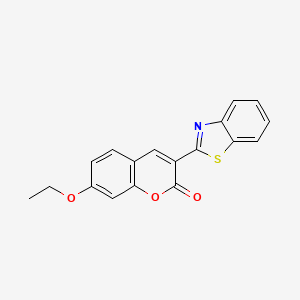

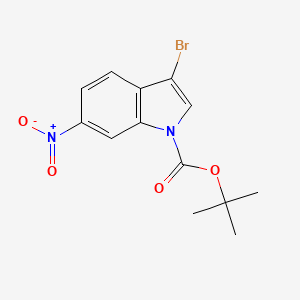

IUPAC Name |

2-(1-ethynylcyclopropyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7(3-4-7)5-6-8/h1,8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXWBLYTPVXPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)